molecular formula C16H15N3O B2473283 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide CAS No. 2034586-28-0

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B2473283
CAS No.: 2034586-28-0
M. Wt: 265.316
InChI Key: QCPKHRNCPVMBEZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is a class of compounds that have been studied for various applications . They are part of a larger group of compounds known as fused-ring energetic compounds . These compounds are of interest in the research of energetic materials .


Synthesis Analysis

The synthesis of similar compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Molecular Structure Analysis

These compounds exhibit a fused-ring structure . In particular, some compounds in this class feature an “amino–nitro–amino” arrangement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cycloaddition and condensation . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .


Physical and Chemical Properties Analysis

Compounds in this class exhibit excellent thermal stability . They also possess higher positive heats of formation due to the aza-fused structure .

Scientific Research Applications

Alzheimer's Disease Therapeutics

Pyrazolo[1,5-a]pyridine derivatives, including compounds similar to N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease progression. These compounds have also shown effectiveness in inhibiting amyloid β aggregation, a hallmark of Alzheimer's pathology. The most potent molecules among these derivatives exhibited excellent anti-AChE activity, indicating their potential as multifunctional therapeutic agents for Alzheimer's disease (Umar et al., 2019).

Coordination Complexes and Antioxidant Activity

Studies have explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damages. This property might be leveraged in designing novel antioxidants or studying the mechanistic pathways of oxidative stress in biological systems (Chkirate et al., 2019).

Antimicrobial and Anticancer Agents

Pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising activity against a range of bacterial and fungal pathogens, indicating their potential as leads for developing new antimicrobial agents. Additionally, certain derivatives have been tested for anticancer activity, showcasing the versatility of this chemical scaffold in contributing to the discovery and development of novel therapeutics (Bondock et al., 2008).

Translocator Protein Ligands for Cancer Imaging

Novel pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent ligands for the translocator protein (TSPO), an early biomarker of neuroinflammatory processes. These ligands, due to their high affinity and specificity for TSPO, offer a promising approach for the molecular imaging of TSPO-expressing cancers, facilitating early detection and monitoring of the disease (Tang et al., 2013).

Future Directions

The study of pyrazolo[1,5-a]pyridine compounds enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

Properties

IUPAC Name

2-(3-methylphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-3-2-4-13(9-12)10-16(20)18-14-6-8-19-15(11-14)5-7-17-19/h2-9,11H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKHRNCPVMBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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